![molecular formula C6H10O4 B2824552 2-[(3R)-Oxolan-3-yl]oxyacetic acid CAS No. 2171182-32-2](/img/structure/B2824552.png)

2-[(3R)-Oxolan-3-yl]oxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

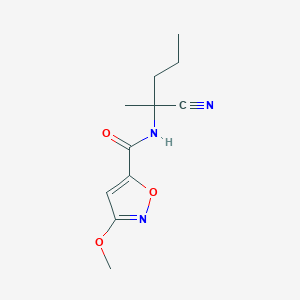

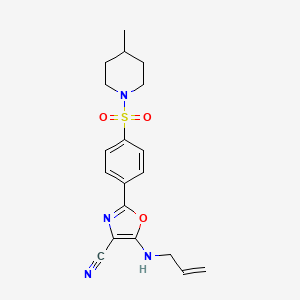

“2-[(3R)-Oxolan-3-yl]oxyacetic acid” is a chemical compound with the CAS Number: 2171182-32-2 . It has a molecular weight of 146.14 and is available in powder form . The IUPAC name for this compound is ®-2-((tetrahydrofuran-3-yl)oxy)acetic acid .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H10O4 . The InChI code for this compound is 1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 .Physical and Chemical Properties Analysis

“this compound” is a powder and it is stored at 4 degrees Celsius .Applications De Recherche Scientifique

Electrooxidation in Water Treatment

A study investigated the degradation of 2,4-Dichlorophenoxyacetic acid (a related compound to 2-[(3R)-Oxolan-3-yl]oxyacetic acid) in water solutions, combining electrooxidation (EO) and Oxone. This process effectively removed 91% of 2,4-D, demonstrating potential for treating contaminated water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

GABA Pathway Inhibition

Another research focused on Amino-oxyacetic acid, a potent inhibitor of γ-aminobutyric acid-α-ketoglutaric acid transaminase in both E. coli and mammalian brain. This inhibition impacts neurotransmitter levels and has implications in neurological research (Wallach, 1961).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) for the degradation of 2,4-Dichlorophenoxyacetic acid and related herbicides in aqueous solutions were explored. The use of Fe3+/H2O2 and UV light showed significant degradation, indicating AOPs' potential in environmental remediation (Pignatello, 1992; Sun & Pignatello, 1993).

Scientometric Review of Herbicide Toxicity

A scientometric review provided insights into the toxicology and mutagenicity of 2,4-D herbicide, highlighting the global trends and research gaps in this field. This analysis is crucial for understanding environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Chiral Hypervalent Iodine(III) Chemistry

Research on the use of chiral hypervalent iodine(III) in organic chemistry revealed that optically active 1,3-dioxolan-2-yl cation intermediates can be manipulated for enantioselective reactions, which is significant for pharmaceutical and synthetic chemistry (Fujita, Wakita, & Sugimura, 2011).

Reactive Oxygen Species Detection

A study developed novel fluorescence probes for detecting highly reactive oxygen species, using 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and similar compounds. This has applications in biological and chemical research (Setsukinai et al., 2003).

Enzyme Interaction

The interaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes was studied, highlighting its potential in metabolic studies and its effects on enzyme activity. This has implications for biochemical research and drug development (John & Charteris, 1978).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3R)-oxolan-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEMYDVVPYLDBT-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)

![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)